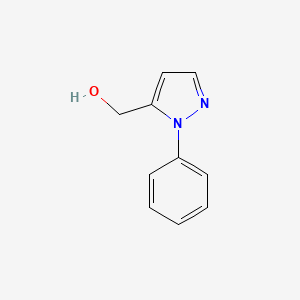

(1-phenyl-1H-pyrazol-5-yl)methanol

Overview

Description

“(1-Phenyl-1H-pyrazol-5-yl)methanol” is a chemical compound with the molecular weight of 174.2 . It is a liquid in its physical form . The IUPAC name for this compound is also “this compound” and its InChI code is "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code "1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2" . This indicates that the compound consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis

“this compound” is a liquid in its physical form . It has a molecular weight of 174.2 . The InChI code “1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2” provides information about its molecular structure .Scientific Research Applications

Synthesis and Characterization

- Pyrazoles and their derivatives, including variants similar to (1-phenyl-1H-pyrazol-5-yl)methanol, are synthesized for applications in the pharmaceutical and agrochemical industries. A study by Vyas et al. (2012) focused on synthesizing 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol and characterizing the crystals through various techniques like powder XRD, FT–IR, TG–DTA–DSC, and dielectric study.

Antimicrobial Activity

- Some derivatives of this compound exhibit antimicrobial properties. Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing good antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group demonstrated high antimicrobial activity (Kumar et al., 2012).

Crystal Structure Studies

- The crystal structure of compounds related to this compound has been a subject of research. Liu et al. (2005) investigated the crystal structure of a related compound, revealing a special "U" conformation in the solid state (Liu et al., 2005).

Synthesis Methods

- Ultrasonics-promoted synthesis is used for derivatives of this compound. Trilleras et al. (2013) developed a method for synthesizing 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under sonication conditions, offering advantages like shorter reaction times and good yields (Trilleras et al., 2013).

Biological Activities

- Certain derivatives have shown potential biological activities, such as antiinflammatory and antibacterial properties. Ravula et al. (2016) synthesized a series of pyrazoline derivatives and screened them for in vivo antiinflammatory and in vitro antibacterial activities. Some compounds exhibited high antiinflammatory activity, and others showed potent antibacterial activity (Ravula et al., 2016).

Chemical Complexes

- Research has also been conducted on the complexes of related compounds with various metals. Tharmaraj et al. (2009) synthesized Cu(II), Co(II), and Ni(II) complexes with a related ligand and found that these metal complexes showed enhanced antimicrobial activity compared to the free ligand (Tharmaraj et al., 2009).

Anticoronavirus and Antitumoral Activity

- Some derivatives have been studied for their anticoronavirus and antitumoral activities. Jilloju et al. (2021) discovered derivatives that showed promising in vitro anticoronavirus and antitumoral activity. The study revealed that subtle structural variations could tune biological properties towards antiviral or antitumoral activities (Jilloju et al., 2021).

Safety and Hazards

Future Directions

The future directions for the study of “(1-phenyl-1H-pyrazol-5-yl)methanol” and its derivatives could involve further exploration of their synthesis methods and biological activities . Given their diverse applications, these compounds continue to attract the attention of researchers in various fields .

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives can undergo electrophilic attack at carbon-3 , which could potentially influence its interaction with biological targets.

Biochemical Pathways

Pyrazole derivatives have been shown to be involved in various biochemical processes, but the specific pathways influenced by this compound are yet to be determined .

Pharmacokinetics

As such, its impact on bioavailability is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-phenyl-1H-pyrazol-5-yl)methanol. Specific details on how such factors affect this compound are currently lacking .

Properties

IUPAC Name |

(2-phenylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLHNXCXDODKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)

![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)